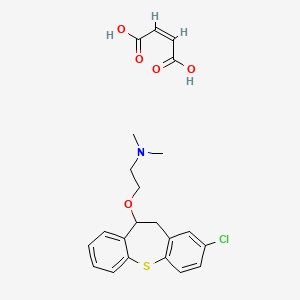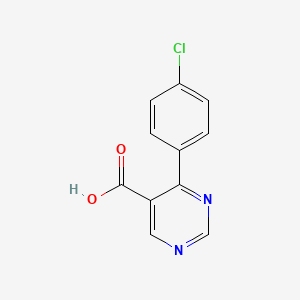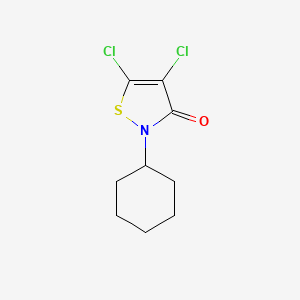
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one is a chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as preservatives and biocides in various industrial applications. This compound, in particular, has gained attention for its effectiveness in preventing the growth of bacteria, fungi, and algae.
Méthodes De Préparation
The synthesis of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one typically involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Industrial production methods often involve the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations to prevent microbial contamination.
Biology: Its antimicrobial properties make it useful in biological research for studying microbial growth inhibition.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This two-step mechanism includes rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Comparaison Avec Des Composés Similaires
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one is compared with other isothiazolinone derivatives such as:
Methylisothiazolinone (MIT): Known for its use in personal care products.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT in industrial biocides.
Benzisothiazolinone (BIT): Commonly used in paints and coatings.
Octylisothiazolinone (OIT): Used in wood preservation and coatings. The uniqueness of this compound lies in its specific antimicrobial spectrum and effectiveness in various industrial applications.
Propriétés
Numéro CAS |
57063-29-3 |
|---|---|
Formule moléculaire |
C9H11Cl2NOS |
Poids moléculaire |
252.16 g/mol |
Nom IUPAC |
4,5-dichloro-2-cyclohexyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H11Cl2NOS/c10-7-8(11)14-12(9(7)13)6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
JRQLZCFSWYQHPI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=C(S2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


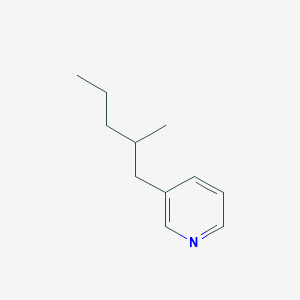
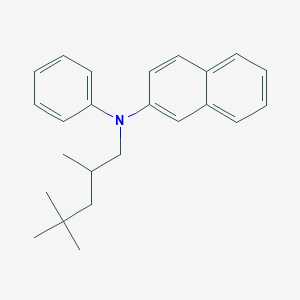
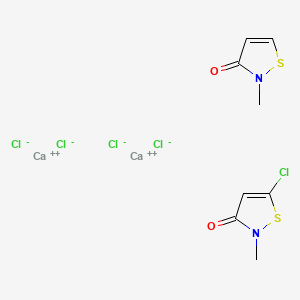

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)

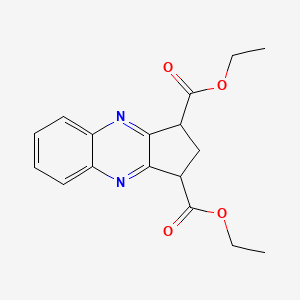
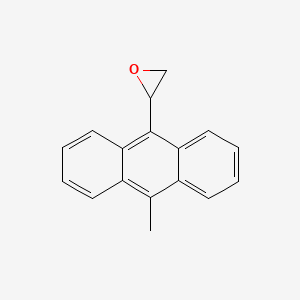


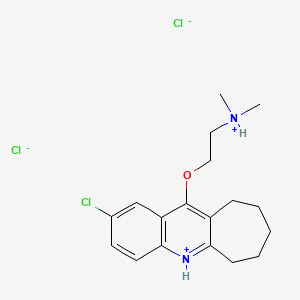
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
